molecular formula C12H14O3 B13975062 Benzyl 3-methyloxetane-3-carboxylate

Benzyl 3-methyloxetane-3-carboxylate

Cat. No.: B13975062
M. Wt: 206.24 g/mol
InChI Key: ODLGHYWGVJUDJA-UHFFFAOYSA-N
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Description

Benzyl 3-methyloxetane-3-carboxylate is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyloxetane-3-carboxylate typically involves the reaction of 3-methyloxetane-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. For example, the reaction can be carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyloxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

Benzyl 3-methyloxetane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-methyloxetane-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the ring, leading to the formation of open-chain products. The ester group can also participate in various reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyloxetane-3-carboxylic acid
  • Methyl 3-methyloxetane-3-carboxylate
  • Benzyl 3-oxetanecarboxylate

Uniqueness

Benzyl 3-methyloxetane-3-carboxylate is unique due to the presence of both the benzyl group and the oxetane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The benzyl group enhances the compound’s stability and reactivity, while the oxetane ring provides a reactive site for further functionalization .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 3-methyloxetane-3-carboxylate

InChI

InChI=1S/C12H14O3/c1-12(8-14-9-12)11(13)15-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

ODLGHYWGVJUDJA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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